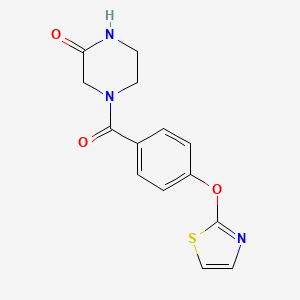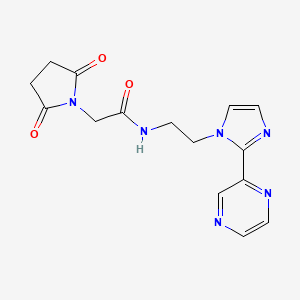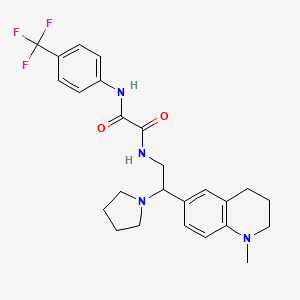![molecular formula C22H18ClFN4O3 B2608818 7-benzyl-N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021258-76-3](/img/structure/B2608818.png)
7-benzyl-N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound determines its physical and chemical properties. It includes information about the arrangement of atoms, the type of bonds between them, and the overall shape of the molecule. Unfortunately, the specific molecular structure analysis for the requested compound is not available in the searched resources .Chemical Reactions Analysis
Chemical reactions analysis involves studying how a compound reacts with other substances. It can provide insights into the compound’s stability, reactivity, and potential uses. Unfortunately, the specific chemical reactions analysis for the requested compound is not available in the searched resources .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties analysis for the requested compound is not available in the searched resources .Scientific Research Applications
Synthesis and Chemical Properties
This compound falls within a class of chemicals that have been extensively studied for their synthesis and chemical properties. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents indicates a methodology for creating compounds with potential pharmaceutical applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). This research highlights how derivatives of pyrimidine, including structures similar to the compound , are synthesized for specific therapeutic purposes.
Applications in Material Science
Compounds with complex structures, including pyrrolo[2,3-d]pyrimidine derivatives, have been explored for their applications in material science. For instance, rigid-rod polyamides and polyimides derived from diamino-diphenyl-p-terphenyl compounds exhibit amorphous properties and are soluble in polar aprotic solvents, indicating their potential use in high-performance polymers (I. Spiliopoulos, J. Mikroyannidis, G. Tsivgoulis, 1998).
Biological Activity and Pharmacological Potential
The exploration of pyrimidine derivatives for their biological and pharmacological activities is a significant area of research. The synthesis and evaluation of various pyrimidine derivatives for antimicrobial and antioxidant activities indicate the potential therapeutic benefits of these compounds (V. P. Gilava, P. Patel, H. Ram, J. H. Chauhan, 2020). Another study focuses on the synthesis of cyclic N-acylphosphoramidites as monomers for the stereocontrolled synthesis of oligonucleotides, showcasing the utility of pyrimidine derivatives in nucleic acid chemistry (A. Wilk, A. Grajkowski, A. Phillips, S. Beaucage, 2000).
Safety And Hazards
properties
IUPAC Name |
7-benzyl-N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN4O3/c1-26-20-15(21(30)27(2)22(26)31)11-18(28(20)12-13-6-4-3-5-7-13)19(29)25-14-8-9-17(24)16(23)10-14/h3-11H,12H2,1-2H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASKPEBMYIYGVKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NC4=CC(=C(C=C4)F)Cl)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-benzyl-N-(3-chloro-4-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2608735.png)
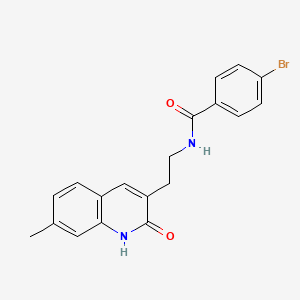
![N-(2,5-dimethylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2608739.png)
![2-[(2-methylphenoxy)methyl]-N-[3-(tetrazol-1-yl)phenyl]furan-3-carboxamide](/img/structure/B2608740.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl benzoate](/img/no-structure.png)
![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2608743.png)
![2-(5-chlorothiophen-2-yl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2608745.png)
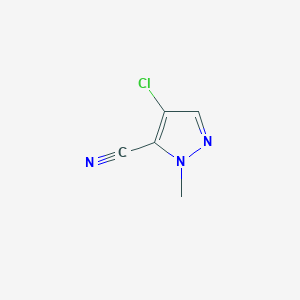

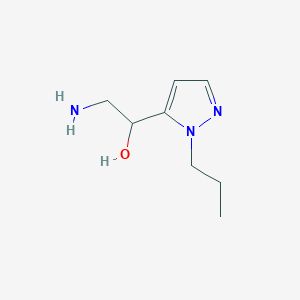
![3-(3-Bromophenyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one](/img/structure/B2608753.png)
